((6-Amino-5-cyanopyrazin-2-yl)methyl)(triphenyl)phosphonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((6-Amino-5-cyanopyrazin-2-yl)methyl)(triphenyl)phosphonium chloride: is a chemical compound with the molecular formula C24H20N4P.Cl . It is a phosphonium salt that contains a pyrazine ring substituted with an amino group and a cyano group, along with a triphenylphosphonium moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((6-Amino-5-cyanopyrazin-2-yl)methyl)(triphenyl)phosphonium chloride typically involves the reaction of 6-amino-5-cyanopyrazine with triphenylphosphine in the presence of a suitable chlorinating agent. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: ((6-Amino-5-cyanopyrazin-2-yl)methyl)(triphenyl)phosphonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
Chemistry: ((6-Amino-5-cyanopyrazin-2-yl)methyl)(triphenyl)phosphonium chloride is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate or as a precursor in the synthesis of therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of advanced polymers and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of ((6-Amino-5-cyanopyrazin-2-yl)methyl)(triphenyl)phosphonium chloride involves its interaction with specific molecular targets and pathways. The triphenylphosphonium moiety allows the compound to penetrate cell membranes and accumulate in mitochondria, where it can exert its effects. The compound may disrupt mitochondrial function, leading to cell death in cancer cells or inhibition of microbial growth.
Vergleich Mit ähnlichen Verbindungen
- (6-Amino-5-cyanopyrazin-2-yl)methyltriphenylphosphonium bromide
- (6-Amino-5-cyanopyrazin-2-yl)methyltriphenylphosphonium iodide
- (6-Amino-5-cyanopyrazin-2-yl)methyltriphenylphosphonium fluoride
Uniqueness: ((6-Amino-5-cyanopyrazin-2-yl)methyl)(triphenyl)phosphonium chloride is unique due to its specific combination of functional groups and the presence of the chloride ion. This combination imparts distinct chemical reactivity and biological activity compared to its bromide, iodide, and fluoride counterparts.
Eigenschaften
CAS-Nummer |
58091-64-8 |
---|---|
Molekularformel |
C24H20ClN4P |
Molekulargewicht |
430.9 g/mol |
IUPAC-Name |
(6-amino-5-cyanopyrazin-2-yl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C24H20N4P.ClH/c25-16-23-24(26)28-19(17-27-23)18-29(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-15,17H,18H2,(H2,26,28);1H/q+1;/p-1 |
InChI-Schlüssel |
NXEYLFANCLPUKR-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CC2=CN=C(C(=N2)N)C#N)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.